17-Hydroxygracillin

Multidrug Resistance (MDR) Hepatocellular Carcinoma P-glycoprotein

17-Hydroxygracillin (also known as Polyphyllin D, CAS 90308-85-3) is a spirostanol steroidal saponin characterized by the molecular formula C₄₅H₇₂O₁₈ and a molecular weight of 901.04 g/mol. It is distinguished from closely related steroidal saponins (e.g., gracillin, dioscin) by the presence of a hydroxyl group at the C-17 position of the spirostane aglycone core.

Molecular Formula C45H72O18
Molecular Weight 901.0 g/mol
Cat. No. B12299813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxygracillin
Molecular FormulaC45H72O18
Molecular Weight901.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3
InChIKeyCECFADWCOVINPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

17-Hydroxygracillin (Polyphyllin D) – A Structurally Distinct Spirostanol Saponin with Quantifiable Cytotoxic and Multidrug Resistance-Reversing Activity


17-Hydroxygracillin (also known as Polyphyllin D, CAS 90308-85-3) is a spirostanol steroidal saponin characterized by the molecular formula C₄₅H₇₂O₁₈ and a molecular weight of 901.04 g/mol . It is distinguished from closely related steroidal saponins (e.g., gracillin, dioscin) by the presence of a hydroxyl group at the C-17 position of the spirostane aglycone core. This compound has been identified as a major bioactive constituent in the rhizomes of Paris polyphylla and other Dioscoreaceae species [1]. Its documented activities include potent, dose-dependent cytotoxicity against multiple human cancer cell lines and the demonstrated ability to bypass P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), effects that are not uniformly shared across all in-class saponins [2][3].

Why Generic Substitution of 17-Hydroxygracillin with Gracillin or Dioscin is Not Scientifically Justified for Procurement


Despite belonging to the same broad class of steroidal saponins, 17-Hydroxygracillin, gracillin, and dioscin exhibit distinct structural and functional profiles that preclude their interchangeable use in research applications. The presence of a C-17 hydroxyl group in 17-Hydroxygracillin, versus the absence of this moiety in gracillin and dioscin, results in differential molecular interactions and biological outcomes [1]. Critically, while all three compounds demonstrate anticancer properties, they diverge significantly in their potency against specific cell lines and, most importantly, in their ability to overcome P-glycoprotein-mediated multidrug resistance—a key differentiator for studies in drug-resistant cancer models [2][3]. Furthermore, their binding affinities to human serum albumin, a proxy for pharmacokinetic behavior, vary substantially, with dioscin showing much stronger binding than gracillin [4]. Therefore, selection of 17-Hydroxygracillin must be based on its specific, quantifiable performance in relevant assays, as detailed below, rather than on generic class-level assumptions.

Quantitative Evidence Guide for 17-Hydroxygracillin: Differentiated Activity Against Drug-Sensitive and Multidrug-Resistant Cancer Cells


Direct Head-to-Head Comparison: 17-Hydroxygracillin Bypasses P-gp-Mediated Resistance While Doxorubicin Fails

In a direct comparative study, 17-Hydroxygracillin (Polyphyllin D) maintained potent cytotoxicity against the multidrug-resistant R-HepG2 cell line, which overexpresses P-glycoprotein (P-gp). In contrast, the conventional chemotherapeutic agent doxorubicin exhibited a dramatic loss of activity in the same resistant cell line, demonstrating the specific advantage of 17-Hydroxygracillin in overcoming this key resistance mechanism [1].

Multidrug Resistance (MDR) Hepatocellular Carcinoma P-glycoprotein

Cross-Study Comparable Cytotoxicity: 17-Hydroxygracillin Exhibits Selective Potency in Breast Cancer Cell Lines

17-Hydroxygracillin demonstrates a specific cytotoxic profile in breast cancer models. In a primary study, it inhibited the viability of MCF-7 and MDA-MB-231 cells with IC50 values of 5 μM and 2.5 μM, respectively [1]. This profile can be contrasted with the related saponin dioscin, which in a separate study showed IC50 values of 4.79 μM (MCF-7) and 1.53 μM (MDA-MB-468) [2]. While both are active, 17-Hydroxygracillin's differential potency against the MDA-MB-231 line (2.5 μM) versus the more modest activity of dioscin on some ER+ lines, provides a basis for selection depending on the specific breast cancer subtype under investigation.

Breast Cancer Apoptosis Cell Viability

Procurement-Relevant Evidence: 17-Hydroxygracillin Content is Quantifiably Enhanced by Specific Processing Conditions

For users procuring 17-Hydroxygracillin as a reference standard or for isolation from natural sources, a study has demonstrated that the content of 17-Hydroxygracillin in Paridis Rhizoma can be significantly improved by specific drying parameters. Hot air drying at 50 °C was shown to 'obviously improve' the content of 17-Hydroxygracillin, along with other major steroidal saponins, in the processed plant material [1].

Phytochemical Analysis Process Optimization Quality Control

Class-Level Inference: Steroidal Saponins with Specific Glycosylation Patterns, Including 17-Hydroxygracillin, are Potent P-gp Inhibitors

A structure-activity relationship study established that the sugar chain composition is critical for the P-glycoprotein (P-gp) inhibitory activity of steroidal saponins. Compounds like 17-Hydroxygracillin and gracillin, which share a similar glycosylation pattern, displayed significant effects as inhibitors of P-gp-mediated drug efflux in a leukemic cell line (K562/R7) [1]. This activity is not universal to all saponins and reinforces the functional importance of the specific structural features found in 17-Hydroxygracillin.

P-glycoprotein Multidrug Resistance Saponin Pharmacology

Definitive Research and Procurement Applications for 17-Hydroxygracillin Based on Verifiable Evidence


Research on Multidrug-Resistant (MDR) Cancers, Particularly Hepatocellular Carcinoma

17-Hydroxygracillin is the compound of choice for in vitro and in vivo studies focused on overcoming P-glycoprotein (P-gp)-mediated multidrug resistance in liver cancer. Evidence shows it maintains potent cytotoxicity (IC50 = 5 μM) in the doxorubicin-resistant R-HepG2 cell line, where doxorubicin fails (IC50 > 250 μM) [1]. Its use is scientifically justified for projects aiming to elucidate mechanisms of MDR reversal or to screen for novel combination therapies that target resistant hepatocellular carcinoma cells.

In Vitro Studies on Aggressive, Triple-Negative Breast Cancer (TNBC)

For research programs targeting triple-negative breast cancer (TNBC), 17-Hydroxygracillin offers a defined and potent tool. Its demonstrated cytotoxicity against the TNBC cell line MDA-MB-231, with an IC50 of 2.5 μM [2], provides a strong, literature-backed rationale for its use as a positive control or a lead compound in cell viability, apoptosis, and migration assays specific to this cancer subtype. This specificity makes it a more appropriate selection than analogs with poorly defined activity in this model.

Phytochemical Reference Standard for Quality Control of Paridis Rhizoma

17-Hydroxygracillin is a major bioactive saponin in Paridis Rhizoma, and its content is known to be significantly influenced by processing methods such as hot air drying at 50 °C [3]. Therefore, procuring high-purity 17-Hydroxygracillin is essential for analytical laboratories and manufacturers developing or validating HPLC/UPLC methods for the quality control, standardization, and authentication of Paridis Rhizoma and its derived products.

Elucidating Structure-Activity Relationships (SAR) of Steroidal Saponins

17-Hydroxygracillin serves as a critical comparator molecule in SAR studies due to its distinct structural features, specifically the C-17 hydroxyl group on the spirostane core [4]. Its potent, documented activity as a P-gp inhibitor and its specific cytotoxicity profile allow researchers to directly probe the impact of this single hydroxyl modification when compared to closely related saponins like gracillin and dioscin, which lack this functional group. This makes it an indispensable reference standard for academic and industrial medicinal chemistry groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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